N-(3-acetylphenyl)-N'-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]urea
Overview
Description
N-(3-acetylphenyl)-N'-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]urea is a useful research compound. Its molecular formula is C19H16Cl2N4O2 and its molecular weight is 403.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 402.0650312 g/mol and the complexity rating of the compound is 536. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Inhibition of Chitin Synthesis
N-(3-acetylphenyl)-N'-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]urea, similar to its analogs, plays a significant role in inhibiting chitin synthesis in insects. This mechanism explains the insecticidal effect of such compounds. Specifically, these substances inhibit chitin synthesis in the cuticle of larvae, leading to virtually complete inhibition shortly after application. This action does not affect chitinase activity either in vivo or in vitro, suggesting that their insecticidal effect is due to the inhibition of chitin synthesis rather than the activation of chitin degradation. These findings are crucial for understanding the biochemical mode of action of such insecticides and for developing new insect control strategies (Deul, Jong, & Kortenbach, 1978).
Potential Anti-Cancer Agents
Recent studies have shown that pyrazole derivatives exhibit potential as anti-cancer agents. Two such compounds, synthesized and identified through various analytical methods, have been found to significantly affect the electronic structure and physico-chemical properties relevant to cancer treatment. These derivatives demonstrate negative responses against human microsomal prostaglandin E synthase 1, suggesting their potential utility in cancer therapeutics. This research opens new avenues for the use of pyrazole derivatives as anti-cancer agents, highlighting the need for further investigation into their efficacy and mechanisms of action (Thomas et al., 2019).
MAP Kinase Inhibition
N-pyrazole, N'-thiazole-ureas, including derivatives related to this compound, have been identified as potent inhibitors of p38α MAP kinase. The design and synthesis of these compounds were guided by complex crystal structures, introducing key structural elements that allowed for novel hydrogen bonding interactions within the allosteric site of p38α. This research signifies the compound's potential in inhibiting p38α activity, which is crucial for the development of therapeutic strategies targeting inflammatory diseases and cancer (Getlik et al., 2012).
Properties
IUPAC Name |
1-(3-acetylphenyl)-3-[1-[(2,4-dichlorophenyl)methyl]pyrazol-4-yl]urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16Cl2N4O2/c1-12(26)13-3-2-4-16(7-13)23-19(27)24-17-9-22-25(11-17)10-14-5-6-15(20)8-18(14)21/h2-9,11H,10H2,1H3,(H2,23,24,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNDRFDTUZWUUER-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)NC2=CN(N=C2)CC3=C(C=C(C=C3)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16Cl2N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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